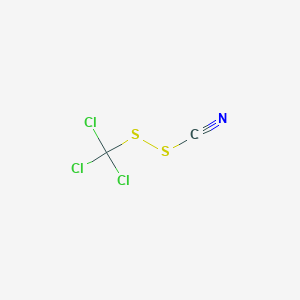
Trichloro(cyanodisulfanyl)methane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trichloro(cyanodisulfanyl)methane is an organosulfur compound characterized by the presence of three chlorine atoms, a cyanodisulfanyl group, and a methane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of trichloro(cyanodisulfanyl)methane typically involves the reaction of trichloromethane with cyanodisulfanyl reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes, where methane is reacted with chlorine gas in the presence of a catalyst. The resulting trichloromethane is then subjected to further reactions to introduce the cyanodisulfanyl group .
化学反应分析
Types of Reactions
Trichloro(cyanodisulfanyl)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different sulfur-containing products.
Reduction: Reduction reactions can lead to the formation of simpler sulfur compounds.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to replace chlorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of organosulfur compounds .
科学研究应用
Trichloro(cyanodisulfanyl)methane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways involving sulfur.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism by which trichloro(cyanodisulfanyl)methane exerts its effects involves the interaction of its functional groups with molecular targets. The chlorine atoms and cyanodisulfanyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect cellular pathways and processes, making the compound useful in both research and industrial applications .
相似化合物的比较
Similar Compounds
Trichloromethane (Chloroform): Similar in structure but lacks the cyanodisulfanyl group.
Dichloromethane: Contains two chlorine atoms and is less reactive.
Carbon Tetrachloride: Contains four chlorine atoms and is used as a solvent.
Uniqueness
Trichloro(cyanodisulfanyl)methane is unique due to the presence of the cyanodisulfanyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable .
属性
CAS 编号 |
90993-60-5 |
|---|---|
分子式 |
C2Cl3NS2 |
分子量 |
208.5 g/mol |
IUPAC 名称 |
trichloromethylsulfanyl thiocyanate |
InChI |
InChI=1S/C2Cl3NS2/c3-2(4,5)8-7-1-6 |
InChI 键 |
BJKFXKPCXGTVAW-UHFFFAOYSA-N |
规范 SMILES |
C(#N)SSC(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



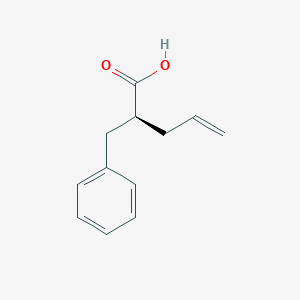


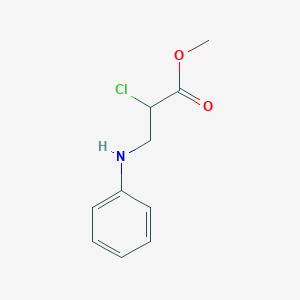



![1-{[6-(Methylsulfanyl)hexyl]oxy}-2-(propan-2-yl)benzene](/img/structure/B14358523.png)
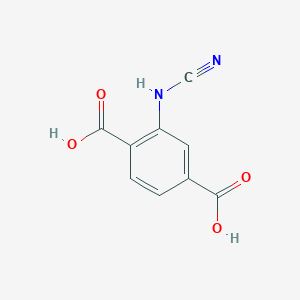
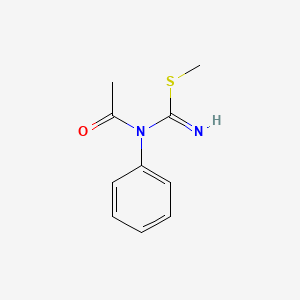
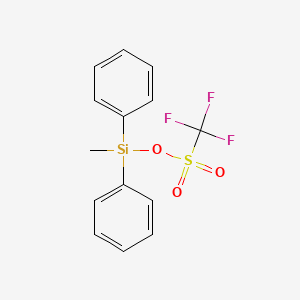
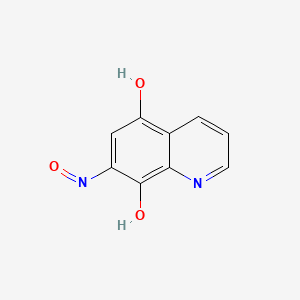
![[(Octan-3-yl)oxy]acetic acid](/img/structure/B14358572.png)
